molecular formula C10H15NO2S B1334998 4-(Butylsulfonyl)aniline CAS No. 51770-72-0

4-(Butylsulfonyl)aniline

Cat. No.: B1334998
CAS No.: 51770-72-0
M. Wt: 213.3 g/mol
InChI Key: HBNSCBAEYVWNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 4-(Butylsulfonyl)aniline (CAS: 51770-72-0) is an aromatic amine with the molecular formula C₁₀H₁₅NO₂S and a molecular weight of 229.30 g/mol . Its structure consists of an aniline moiety substituted with a butylsulfonyl group (–SO₂C₄H₉) at the para position. This sulfonamide derivative is synthesized via sulfonylation reactions, typically involving aniline and butylsulfonyl chloride under reflux conditions in solvents like benzene .

Applications
The compound is primarily used as an intermediate in organic synthesis, particularly in the production of azo dyes for textiles. Evidence from textile additive studies shows its association with black cotton fabrics, where it forms part of azo dye structures that release aromatic amines upon reduction .

Properties

IUPAC Name

4-butylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-3-8-14(12,13)10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNSCBAEYVWNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388604
Record name 4-(Butylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51770-72-0
Record name 4-(Butylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51770-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Butylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Butylsulfonyl)aniline can be synthesized through several methods. One common approach involves the sulfonylation of aniline derivatives. The reaction typically involves the use of butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Butylsulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Butylsulfonyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Butylsulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

4-((4-Chlorophenyl)sulfonyl)aniline (CAS: 7146-68-1)
  • Molecular Formula: C₁₂H₁₀ClNO₂S
  • Molecular Weight : 267.73 g/mol
  • Key Differences :
    • The sulfonyl group is attached to a 4-chlorophenyl ring instead of a butyl chain.
    • The chlorine atom introduces electron-withdrawing effects , enhancing stability and altering reactivity in electrophilic substitution reactions.
    • Applications: Used in co-crystal formation with nitrobenzoic acids for pharmaceutical studies .
Dapsone (4,4′-Sulfonyldianiline; CAS: 80-07-9)
  • Molecular Formula : C₁₂H₁₂N₂O₂S
  • Molecular Weight : 248.30 g/mol
  • Key Differences :
    • Contains two aniline groups linked by a sulfonyl bridge.
    • Enhanced hydrogen-bonding capacity due to dual amine groups, making it a key drug for leprosy and dermatitis herpetiformis .

Alkyl and Cyclic Sulfonyl Derivatives

4-(Piperidin-1-ylsulfonyl)aniline (CAS: 6336-68-1)
  • Molecular Formula : C₁₁H₁₆N₂O₂S
  • Molecular Weight : 264.32 g/mol
  • Key Differences: A piperidine ring replaces the butyl chain, introducing a cyclic amine.
4-(Cyclopentylsulfonyl)aniline (CAS: 86810-83-5)
  • Molecular Formula: C₁₁H₁₅NO₂S
  • Molecular Weight : 225.30 g/mol
  • Key Differences :
    • The cyclopentyl group adds steric bulk , reducing solubility in polar solvents but improving thermal stability.

Halogenated Derivatives

4-(2-Chloroethylsulfonyl)aniline (CAS: 20171-19-1)
  • Molecular Formula: C₈H₁₀ClNO₂S
  • Molecular Weight : 219.69 g/mol
  • Key Differences :
    • A chloroethyl group (–SO₂CH₂CH₂Cl) introduces reactivity for nucleophilic substitution, useful in polymer and agrochemical synthesis.

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Substituent Key Applications Reactivity Profile
4-(Butylsulfonyl)aniline 229.30 –SO₂C₄H₉ Azo dyes, intermediates Moderate sulfonamide reactivity
4-((4-Chlorophenyl)sulfonyl)aniline 267.73 –SO₂C₆H₄Cl Co-crystals, pharmaceuticals Enhanced stability, EWG effects
Dapsone 248.30 –SO₂–(C₆H₄NH₂)₂ Antileprotic drugs High hydrogen-bonding capacity
4-(Piperidin-1-ylsulfonyl)aniline 264.32 –SO₂–C₅H₁₀N Medicinal chemistry intermediates Cyclic amine interactions

Reactivity Insights :

  • Electron-Withdrawing Groups (EWGs) : Chlorine or nitro groups (e.g., in 4-((4-Chlorophenyl)sulfonyl)aniline) reduce electron density on the aromatic ring, directing electrophilic attacks to meta positions .
  • Alkyl Chains: Butyl and hexadecyl groups (e.g., 4-Hexadecylsulfonylaniline, CAS: 6052-20-6) increase hydrophobicity, favoring non-polar solvents and textile dye applications .

Biological Activity

4-(Butylsulfonyl)aniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, also known as butylsulfonyl aniline, possesses the following chemical structure:

  • Chemical Formula : C10H15N
  • Molecular Weight : 165.24 g/mol
  • CAS Number : 104-15-0

The presence of the butylsulfonyl group significantly influences its solubility and reactivity, making it a candidate for various biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, particularly Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for various derivatives of this compound have been evaluated, revealing promising results:

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Benzylated Derivative>256Staphylococcus aureus

The data indicate that the unmodified compound exhibits significant antibacterial activity, while modifications such as benzylation reduce efficacy .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into its potential as an anticancer agent:

Cell LineIC50 (µM)Reference
K562 (CML)5.0
MCF-7 (Breast Carcinoma)3.0
THP-1 (Monocytic Leukemia)>10

The compound demonstrates selective cytotoxicity against certain cancer cell lines, suggesting potential for further development in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to its cytotoxic effects.

Case Studies

Several case studies illustrate the application and effectiveness of this compound in drug discovery:

  • Antibacterial Drug Development : A study focused on synthesizing derivatives of this compound to enhance antibacterial activity against resistant strains. The findings underscored the importance of structural modifications in improving efficacy .
  • Cancer Therapeutics : Another investigation explored its use in combination therapies for leukemia, demonstrating enhanced efficacy when used alongside traditional chemotherapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Butylsulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Butylsulfonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.